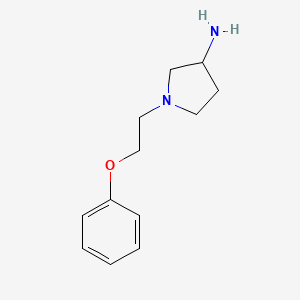

1-(2-Phenoxyethyl)pyrrolidin-3-amine

Description

Properties

CAS No. |

1250358-44-1 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-phenoxyethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2O/c13-11-6-7-14(10-11)8-9-15-12-4-2-1-3-5-12/h1-5,11H,6-10,13H2 |

InChI Key |

HKNLMQQDCDPTGG-UHFFFAOYSA-N |

SMILES |

C1CN(CC1N)CCOC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1N)CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Phenoxyethyl)pyrrolidin-3-amine with analogs based on substituents, molecular properties, and reported activities:

Key Structural and Functional Insights:

- Substituent Effects: Phenoxyethyl vs. Heterocyclic Modifications: Quinoxaline-substituted analogs (e.g., ) exhibit antibacterial activity, suggesting that aromatic heterocycles enhance antimicrobial properties. Pyridine or pyrimidine substituents (e.g., ) are linked to enzyme inhibition (e.g., TRPV1, DYRK).

Cytotoxicity and Antimicrobial Activity

- Quinoxaline Derivatives: Compounds like 1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine showed promising antibacterial activity, likely due to interactions with bacterial DNA or enzymes .

- 2-hydroxy on phenoxyethyl benzoates) drastically alters cytotoxicity (36% vs. 52% viability in MCF-7 cells at 500 µg/mL). This suggests that even minor structural changes in phenoxyethyl-containing compounds can significantly impact biological activity .

Preparation Methods

Alternative Routes and Considerations

- Reductive amination: Starting from pyrrolidin-3-one and 2-phenoxyethylamine, reductive amination can be employed to install the amino group at the 3-position while simultaneously attaching the phenoxyethyl substituent.

- Use of protected intermediates: To avoid side reactions, protecting groups on the amine or phenol moieties can be used during synthesis, followed by deprotection.

- Chiral synthesis: For enantiomerically pure products, chiral auxiliaries or resolution methods may be applied, though no specific chiral synthesis for this compound was found in the reviewed literature.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-alkylation | Pyrrolidin-3-amine, 2-phenoxyethyl bromide | Base (K2CO3), solvent (CH3CN), RT to reflux | 50–70* | Direct, simple, regioselective | Possible over-alkylation |

| Pyrrolidin-2-one route | Pyrrolidin-2-one, bromoacetyl bromide, nucleophile | Pyridine, K2CO3, KI, CH3CN, RT | 47–64 | Versatile intermediate formation | Multi-step, intermediate isolation |

| Reductive amination (inferred) | Pyrrolidin-3-one, 2-phenoxyethylamine | Reducing agent (NaBH3CN), acid catalyst | Variable | One-pot installation of substituents | Requires optimization |

*Yield estimated based on analogous N-alkylation reactions.

Research Findings and Notes

- The use of bromoacetyl bromide with pyrrolidin-2-one to form reactive intermediates is a well-documented method for pyrrolidine functionalization, enabling subsequent nucleophilic substitution with various amines or phenols.

- Potassium carbonate and potassium iodide are often employed as bases and catalysts to facilitate nucleophilic substitution reactions in acetonitrile solvent.

- Purification typically involves silica gel chromatography or recrystallization from solvent mixtures such as hexane and ethyl acetate.

- Reaction times vary from 13 to 52 hours depending on the step and temperature.

- No direct single-step preparation of 1-(2-Phenoxyethyl)pyrrolidin-3-amine was explicitly documented in the available literature, but the above methods provide a foundation for its synthesis.

Q & A

Q. What are the key synthetic routes for 1-(2-Phenoxyethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, including nucleophilic substitution and reductive amination. For example, analogous pyrrolidine derivatives are synthesized via coupling of phenoxyethyl halides with pyrrolidin-3-amine precursors under inert atmospheres (e.g., nitrogen) . Microwave-assisted methods (e.g., as seen in phenoxazine synthesis) can accelerate reaction rates and improve regioselectivity . Critical parameters include temperature control (e.g., 60–80°C for amination steps) and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires balancing stoichiometry and solvent polarity—polar aprotic solvents like DMF often enhance nucleophilicity but may complicate purification .

Q. What structural features of this compound contribute to its bioactivity?

The compound combines a flexible phenoxyethyl chain with a rigid pyrrolidine core, enabling both hydrophobic interactions (via the phenyl ring) and hydrogen bonding (via the amine group). Structural analogs, such as [2-(1-benzyl-3-pyrrolidinyl)ethyl]amine, highlight the importance of the pyrrolidine nitrogen’s spatial arrangement for binding to biological targets like GPCRs or enzymes . The phenoxy group’s electron-rich nature may also facilitate π-π stacking in protein pockets .

Q. How can researchers validate the purity and identity of this compound during synthesis?

Standard methods include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR : H and C spectra verify proton environments and carbon frameworks (e.g., distinguishing pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and binding affinities. For example, ICReDD’s reaction path search methods use quantum chemical simulations to optimize substituent placement on the pyrrolidine ring, improving target engagement while minimizing off-target effects . Molecular dynamics simulations can model ligand-protein interactions, identifying key residues (e.g., Ser/Lys in kinase binding pockets) that influence selectivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Assess whether discrepancies arise from concentration-dependent effects (e.g., agonist vs. antagonist behavior at varying doses).

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays for functional activity) .

- Metabolic stability tests : Differences in cell or tissue models (e.g., hepatic microsomes vs. whole-cell assays) may explain variability due to compound degradation .

Q. How can researchers optimize reaction conditions for scale-up without compromising enantiomeric purity?

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks during prolonged heating .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects early-stage impurities, enabling rapid adjustments .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze SAR data for this compound’s derivatives?

- Free-energy perturbation (FEP) : Quantifies the impact of substituents (e.g., replacing phenoxy with fluorinated groups) on binding energy .

- Cluster analysis : Groups derivatives by activity profiles (e.g., using PCA on IC50 values across multiple assays) to identify critical structural motifs .

Q. What protocols ensure reproducibility in biological assays?

- Standardized cell lines : Use authenticated, low-passage cells (e.g., HEK293T for receptor studies) with consistent culture conditions .

- Positive/Negative controls : Include reference compounds (e.g., known agonists/antagonists) in each assay plate to normalize inter-experimental variability .

Safety and Regulatory Compliance

- Handling guidelines : Use fume hoods for synthesis steps involving volatile amines or halides. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

- Data integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental records, leveraging chemical software (e.g., ELNs) for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.